Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 2060030-15-9) is a pyrazole derivative with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . The compound features a pyrazole core substituted with a cyclopropyl group at the 1-position and a furan-2-yl moiety at the 3-position, terminated by an ethyl ester at the 4-position.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 1-cyclopropyl-3-(furan-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-2-17-13(16)10-8-15(9-5-6-9)14-12(10)11-4-3-7-18-11/h3-4,7-9H,2,5-6H2,1H3 |
InChI Key |
YHGMYQUQRLNXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CO2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate precursor, often using reagents such as diazomethane or Simmons-Smith reagent.
Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Pyrazole derivatives are broadly studied for their tunable electronic and steric properties. Below is a comparative analysis of Ethyl 1-cyclopropyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylate with similar compounds:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
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